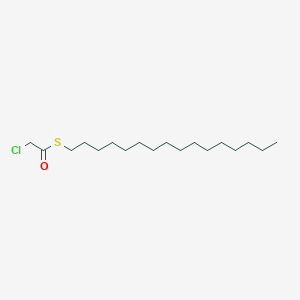
s-Hexadecyl chloroethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Hexadecyl chloroethanethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a hexadecyl group (a long carbon chain with 16 carbon atoms) attached to a chloroethanethioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Hexadecyl chloroethanethioate typically involves the reaction of hexadecanol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecyl chloroacetate, which is then treated with a thiol reagent to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
s-Hexadecyl chloroethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol and thiol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters depending on the nucleophile used.
科学的研究の応用
s-Hexadecyl chloroethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and related compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
作用機序
The mechanism of action of s-Hexadecyl chloroethanethioate involves its interaction with biological membranes and proteins. The long hydrophobic hexadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the thioester group can undergo hydrolysis, releasing active thiol groups that can interact with and modify protein thiols, affecting their function and activity .
類似化合物との比較
Similar Compounds
n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A zwitterionic detergent with similar long-chain hydrophobic properties.
Hexadecyl Coenzyme A: A thioether analog with similar long-chain hydrophobic properties and biological activity.
Uniqueness
s-Hexadecyl chloroethanethioate is unique due to its specific combination of a long hydrophobic chain and a reactive thioester group. This combination allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications in chemistry, biology, and industry.
特性
CAS番号 |
6310-33-4 |
|---|---|
分子式 |
C18H35ClOS |
分子量 |
335.0 g/mol |
IUPAC名 |
S-hexadecyl 2-chloroethanethioate |
InChI |
InChI=1S/C18H35ClOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |
InChIキー |
UOLMCTUHVUSZEC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCSC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


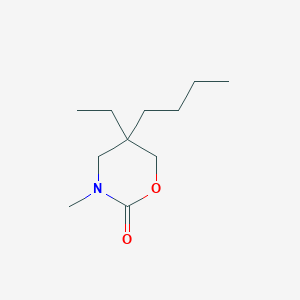
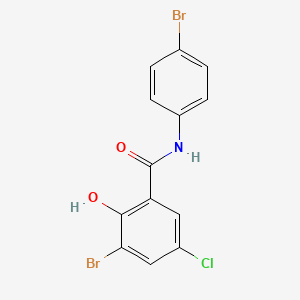

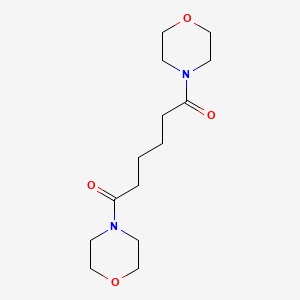
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
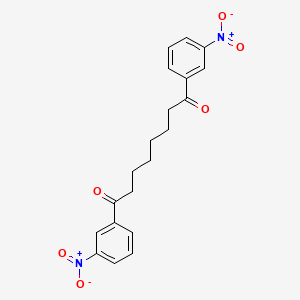
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)

![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
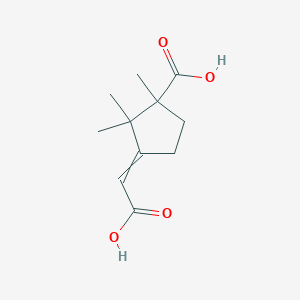
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
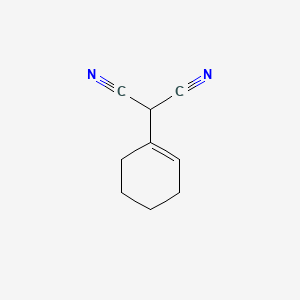
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
